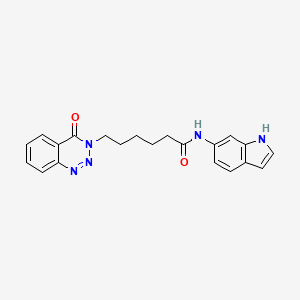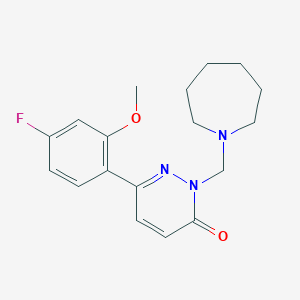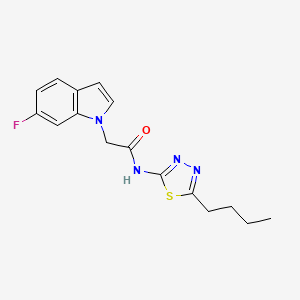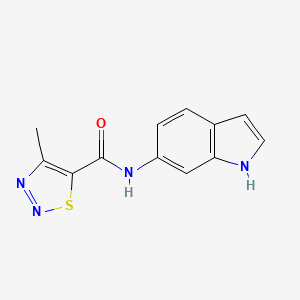![molecular formula C18H19N3O6S B11012165 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B11012165.png)
3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s morpholinosulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-4-(MORPHOLINOSULFONYL)PHENYL)BORONIC ACID: Shares a similar morpholinosulfonyl group but differs in its boronic acid moiety.
N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE: Lacks the methyl group present in 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE.
Uniqueness
3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzamide moiety, along with the morpholinosulfonyl group, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C18H19N3O6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C18H19N3O6S/c1-13-3-2-4-16(17(13)21(23)24)18(22)19-14-5-7-15(8-6-14)28(25,26)20-9-11-27-12-10-20/h2-8H,9-12H2,1H3,(H,19,22) |
InChI Key |
RNFJZXBYKFJFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11012095.png)

![N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11012120.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11012127.png)
![N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide](/img/structure/B11012128.png)
![N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11012153.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide](/img/structure/B11012155.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11012161.png)



![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11012184.png)
